Phosphotungstic acid 44-hydrate

Vue d'ensemble

Description

Synthesis Analysis

Phosphotungstic acid can be synthesized by reacting sodium tungstate (Na2WO4·2H2O) with phosphoric acid (H3PO4), acidified with hydrochloric acid (HCl). This process yields colorless to gray, pale yellow, or slightly yellow-green, odorless crystals, which are also available as a 10% aqueous solution. The preparation method emphasizes the importance of controlled conditions to achieve desired hydrate forms (Noshi, 2013).

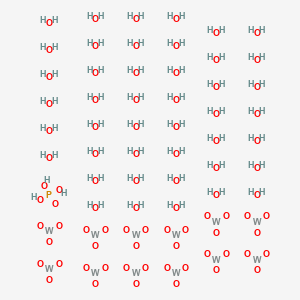

Molecular Structure Analysis

The molecular structure of phosphotungstic acid, particularly its hydrates, has been detailed through X-ray crystallography and spectroscopic methods. Studies reveal the existence of various hydrate forms, with the hydration state significantly influencing the compound's chemical behavior and stability. The Keggin structure, a common form for phosphotungstic acid, exemplifies the compound's intricate molecular architecture (Janik et al., 2003).

Chemical Reactions and Properties

Phosphotungstic acid serves as an efficient and recyclable catalyst for various organic transformations. Its catalytic activity is demonstrated in the synthesis of polysubstituted quinolines through Friedländer condensation, showcasing its role in facilitating carbon-carbon bond formations under mild conditions (Dabiri & Bashiribod, 2009).

Physical Properties Analysis

The physical properties of phosphotungstic acid, including its solubility in water and melting point, are crucial for its application in various fields. Its high solubility in water makes it a versatile reagent for aqueous-phase reactions and processes. The detailed analysis of its physical properties provides insights into its handling and storage requirements, ensuring its stability and effectiveness in applications (Noshi, 2013).

Chemical Properties Analysis

The chemical properties of phosphotungstic acid highlight its role as a superacid catalyst in solution or supported on solid substrates. Its application spans isomerization, cyclization reactions, dehydration of alcohols, hydration of olefins, and oxidation reactions, underscoring its versatility and efficiency as a catalyst. The analysis of its chemical properties elucidates the mechanisms behind its catalytic activities and its potential for recyclability and reuse in various chemical processes (Noshi, 2013).

Applications De Recherche Scientifique

-

Catalysis

- Application : Phosphotungstic acid is used as a catalyst for the hydrolysis of propene to prepare 2-propanol . It is also involved in heterogeneous catalysis reaction to prepare propene from 2-propanol and methanol from hydrocarbons .

- Results : The use of Phosphotungstic acid as a catalyst can increase the efficiency of the reaction and yield of the desired product .

-

Protein Precipitation

-

Staining in Histology

-

Transmission Electron Microscopy

-

Reagent for Alkaloids and Nitrogen Bases

-

Reagent for Phenols, Albumin, Peptone, Amino Acids, Uric Acid, Urea, Blood, Carbohydrates

-

Dyeing and Pigments

-

Composite Proton Exchange Membranes

Safety And Hazards

Orientations Futures

Phosphotungstic acid 44-hydrate’s high acidity and eco-friendly character make it a tempting alternative to corrosive homogeneous acids . It can be widely used as a catalyst for organic reactions as it is thermally stable and easy to handle . Good to excellent yields were obtained in all four kinds of reactions .

Propriétés

IUPAC Name |

phosphoric acid;trioxotungsten;tetratetracontahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.44H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);44*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAATTKWJSOPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H91O84PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphotungstic acid 44-hydrate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl}diazene](/img/structure/B1143524.png)

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)